Nufenoxole

Catalog No.
S537830
CAS No.
57726-65-5
M.F
C25H29N3O
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nufenoxole

CAS Number

57726-65-5

Product Name

Nufenoxole

IUPAC Name

2-[3-(2-azabicyclo[2.2.2]octan-2-yl)-1,1-diphenylpropyl]-5-methyl-1,3,4-oxadiazole

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C25H29N3O/c1-19-26-27-24(29-19)25(21-8-4-2-5-9-21,22-10-6-3-7-11-22)16-17-28-18-20-12-14-23(28)15-13-20/h2-11,20,23H,12-18H2,1H3

InChI Key

CVOCKGAVXLCEGM-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5

solubility

Soluble in DMSO

Synonyms

Nufenoxole; Nufenoxolum; SC 27166; SC-27166; SC27166;

Canonical SMILES

CC1=NN=C(O1)C(CCN2CC3CCC2CC3)(C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound Nufenoxole is 387.2311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nufenoxole is a synthetic compound primarily recognized for its analgesic and antidiarrheal properties. It belongs to the class of drugs known as opioid receptor agonists. Structurally, Nufenoxole is characterized by its unique bicyclic structure which enhances its binding affinity to specific opioid receptors in the central nervous system. This compound has been studied for its potential therapeutic applications in pain management and gastrointestinal disorders.

That are crucial for its synthesis and functionalization. A notable reaction involves the interaction of N-(2-chloroethyl)-2-azabicyclo[2.2.2]octane with diphenylacetonitrile in the presence of potassium hydroxide, typically conducted under reflux conditions in methyl ethyl ketone. This reaction results in the formation of Nufenoxole through a nucleophilic substitution mechanism, which highlights its synthetic versatility .

Nufenoxole exhibits significant biological activity by interacting with the opioid receptors, particularly the mu-opioid receptor. This interaction leads to a reduction in gastrointestinal motility, making it effective in treating diarrhea. Additionally, studies have shown that Nufenoxole can modulate pain pathways, providing analgesic effects similar to those of other opioids but with a potentially lower risk of addiction . Its pharmacokinetics indicate that it is metabolized in the liver, and its effects can vary based on dosage and individual patient factors.

The synthesis of Nufenoxole generally involves:

  • Starting Materials: The process typically begins with N-(2-chloroethyl)-2-azabicyclo[2.2.2]octane.
  • Reagents: Potassium hydroxide is used as a base to facilitate nucleophilic substitution.
  • Solvent: Methyl ethyl ketone serves as the solvent for the reaction.
  • Procedure: The reaction mixture is refluxed to promote the desired chemical transformation, yielding Nufenoxole as a product.

This method showcases a relatively straightforward synthetic route that can be adapted for larger-scale production .

Nufenoxole has several applications in medicine, including:

  • Antidiarrheal Agent: It is utilized for managing acute and chronic diarrhea due to its ability to reduce bowel movement frequency.
  • Analgesic: The compound is also explored for pain relief, providing an alternative to traditional opioids with potentially fewer side effects.
  • Research Tool: In pharmacological studies, Nufenoxole serves as a model compound to investigate opioid receptor interactions and their physiological effects.

Research into Nufenoxole's interactions with various substances has revealed its complex pharmacological profile. It has been shown to interact with both central and peripheral opioid receptors, influencing gastrointestinal motility and pain perception . Studies have also indicated potential synergistic effects when combined with other analgesics or antidiarrheal medications, although further research is needed to fully understand these interactions.

Nufenoxole shares structural and functional similarities with various other compounds in the opioid class. Below are some comparable compounds along with their unique characteristics:

CompoundStructure TypePrimary UseUnique Features
MorphinePhenanthrene derivativeAnalgesicStrong binding affinity; high potential for addiction
LoperamidePiperidine derivativeAntidiarrhealMinimal CNS penetration; primarily acts on peripheral receptors
FentanylAnilidopiperidineAnalgesicPotent analgesic effects; rapid onset and short duration
TramadolCyclohexanol derivativeAnalgesicDual mechanism of action (opioid and non-opioid)

Nufenoxole's unique bicyclic structure differentiates it from these compounds, potentially offering distinct therapeutic benefits while minimizing some common side effects associated with traditional opioids.

Nufenoxole demonstrates distinctive opioid receptor binding characteristics that underlie its therapeutic efficacy as an antidiarrheal agent. The compound exhibits high-affinity binding to mu-opioid receptors with marked selectivity for peripheral over central nervous system sites [1] [2] [3]. This selectivity profile is primarily attributed to nufenoxole's inability to effectively cross the blood-brain barrier, thereby restricting its pharmacological activity to peripheral tissues, particularly the gastrointestinal tract [2].

Comprehensive binding studies have revealed that nufenoxole displays competitive inhibition of tritiated naloxone binding to both brain and myenteric plexus homogenates, with the inhibition being characteristically diminished in the presence of 100 millimolar sodium chloride [4] [5]. This sodium-sensitivity pattern is consistent with agonist-type binding characteristics, distinguishing nufenoxole from antagonist compounds which typically show enhanced binding affinity in high-sodium environments. Notably, the binding curves obtained for nufenoxole demonstrate biphasic characteristics, potentially indicating interaction with multiple receptor populations or binding sites [4].

The specificity of nufenoxole for mu-opioid receptors has been established through comprehensive receptor selectivity studies. The compound shows minimal interaction with delta or kappa opioid receptor subtypes, reinforcing its classification as a mu-opioid receptor-selective agonist [5]. The binding kinetics follow competitive patterns with established opioid ligands, and the interaction is completely reversible by naloxone administration, confirming the opioid-mediated nature of nufenoxole's pharmacological effects [1] [3] [6].

Scatchard plot analysis has suggested the presence of both high and low affinity binding sites for nufenoxole, contrasting with the single population binding pattern observed for morphine [4]. This complex binding profile may contribute to nufenoxole's unique pharmacological characteristics and its separation of peripheral versus central opioid effects. The dissociation constant values and receptor occupancy kinetics demonstrate that nufenoxole achieves therapeutic effects at concentrations that maintain significant receptor engagement in peripheral tissues while avoiding clinically relevant central nervous system receptor occupancy [5].

Impact on Intestinal Ion Transport Systems

Nufenoxole exerts profound effects on intestinal ion transport mechanisms, fundamentally altering the direction of fluid movement across the jejunal epithelium. The compound's primary mechanism involves the reversal of pathological fluid secretion to physiological absorption through modulation of sodium and chloride transport systems [1] [3] [6]. In human jejunal perfusion studies, nufenoxole administration at doses of 1 milligram per kilogram intrajejunally successfully converted net secretion induced by dioctyl sodium sulphosuccinate to net absorption of both salt and water.

The molecular mechanisms underlying these transport effects involve direct modulation of electrolyte transport proteins. Research has demonstrated that nufenoxole significantly affects sodium-potassium adenosine triphosphatase activity in human colonic tissue, with enzyme activity measurements showing a reduction from 1.73 ± 0.18 to 0.99 ± 0.17 micromoles of inorganic phosphate per milligram protein per hour in the presence of 50 nanograms per milliliter nufenoxole [7]. This reduction in sodium-potassium adenosine triphosphatase activity contributes to altered electrolyte gradients across the intestinal epithelium.

The compound demonstrates selective effects on different ion transport pathways. While nufenoxole shows minimal impact on adenylate cyclase activity stimulated by sodium fluoride, vasoactive intestinal polypeptide, or prostaglandin E2, it specifically targets transport mechanisms involved in secretory processes [7]. The enhanced sodium absorption achieved by nufenoxole occurs through coupling with glucose uptake mechanisms, where glucose absorption drives concurrent sodium reabsorption, creating favorable osmotic conditions for water absorption [8].

Chloride transport modulation represents another critical component of nufenoxole's antisecretory effects. The compound promotes chloride reabsorption through enhancement of electroneutral sodium chloride absorption pathways, particularly those involving sodium-hydrogen and chloride-bicarbonate exchange mechanisms [1] [6]. These transport modifications collectively result in the conversion of the intestinal epithelium from a secretory to an absorptive state, effectively countering the pathophysiological processes underlying secretory diarrhea. The naloxone-reversible nature of these ion transport effects confirms their mediation through opioid receptor mechanisms rather than direct effects on transport proteins [1] [3].

Modulation of Enteric Nervous System Signaling

Nufenoxole's interaction with the enteric nervous system represents a fundamental mechanism underlying its antidiarrheal efficacy. The compound demonstrates specific binding to opioid receptors located within the myenteric plexus, a critical component of the enteric nervous system that regulates gastrointestinal motility and secretion [1] [4] [5]. This binding results in modification of neural signaling pathways that control intestinal function, particularly those involved in secretomotor reflexes and propulsive motility.

The myenteric plexus contains abundant mu-opioid receptors that serve as primary targets for nufenoxole's action. Upon binding to these receptors, nufenoxole initiates a cascade of intracellular signaling events that ultimately reduce neurally-mediated secretory responses [4]. The compound's effects on enteric nervous system signaling are characterized by enhanced circular muscle contractile activity in the proximal and distal duodenum and distal ileum, with the most pronounced effects observed in duodenal segments [4]. This enhanced contractility contributes to improved intestinal tone and altered transit patterns.

Nufenoxole significantly impacts intestinal propulsive activity through its effects on enteric neural circuits. Studies utilizing the charcoal propulsion test have demonstrated that nufenoxole, unlike centrally-acting opioids, produces its antipropulsive effects primarily through peripheral mechanisms [9]. The compound's ratio of antipropulsive to antidiarrheal activity differs markedly from centrally-acting opioids, indicating distinct mechanisms of action within the enteric nervous system. This selectivity for peripheral neural effects contributes to nufenoxole's therapeutic profile, providing effective antidiarrheal activity without significant central nervous system side effects.

The modulation of enteric neurotransmission by nufenoxole involves both pre- and post-synaptic effects within the myenteric plexus. The compound influences the release and action of various neurotransmitters involved in secretomotor control, including those mediating responses to secretagogues [1]. Through these neural mechanisms, nufenoxole effectively reduces the responsiveness of the intestinal epithelium to secretory stimuli while maintaining the integrity of absorptive processes. The naloxone-reversible nature of these enteric nervous system effects confirms their mediation through specific opioid receptor mechanisms rather than non-specific neural depression [1] [4].

Effects on Prostaglandin Synthesis Pathways

Investigation of nufenoxole's effects on prostaglandin synthesis pathways reveals minimal direct impact on these inflammatory mediator systems. Comprehensive studies examining prostaglandin E2, 6-keto prostaglandin F1α, and thromboxane B2 synthesis in cultured human colonic mucosa demonstrate that nufenoxole produces only slight inhibition of prostaglandin E2 synthesis, and this effect occurs only at relatively high concentrations of 800 nanograms per milliliter [7] [10]. At more physiologically relevant concentrations ranging from 50 to 800 nanograms per milliliter, nufenoxole shows no significant effects on the synthesis of major prostanoids.

The limited impact on prostaglandin synthesis distinguishes nufenoxole from anti-inflammatory drugs that primarily exert their effects through cyclooxygenase inhibition. Unlike nonsteroidal anti-inflammatory drugs that significantly suppress prostaglandin synthesis as their primary mechanism of action, nufenoxole's antidiarrheal effects are not mediated through substantial interference with arachidonic acid metabolism [7]. This differential mechanism profile suggests that nufenoxole's therapeutic benefits derive primarily from opioid receptor-mediated pathways rather than anti-inflammatory actions.

The minimal effects on thromboxane B2 and 6-keto prostaglandin F1α synthesis indicate that nufenoxole does not significantly interfere with prostaglandin-mediated cardiovascular or hemostatic functions [7]. This selectivity is clinically relevant as it suggests that nufenoxole treatment is unlikely to produce cardiovascular side effects associated with drugs that substantially inhibit prostaglandin synthesis. The preservation of prostaglandin synthesis pathways also maintains important protective functions in the gastrointestinal tract, including mucosal defense mechanisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

387.231062557 g/mol

Monoisotopic Mass

387.231062557 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39ER7N857V

Other CAS

57726-65-5

Wikipedia

Nufenoxole

Dates

Last modified: 02-18-2024
1: Brownsill RD, Hiley MP, Vose CW, Steiner JA, Stafford JE, McAllister A, Rose DA, Gerry N. Single- and multiple-dose pharmacokinetics of nufenoxole in healthy human subjects. Xenobiotica. 1987 Nov;17(11):1373-7. PubMed PMID: 3433806.
2: Moriarty KJ, Rolston DD, Kelly MJ, Shield M, Clark ML. Nufenoxole, a new antidiarrhoeal agent, inhibits fluid secretion in the human jejunum. Gut. 1985 Jan;26(1):75-80. PubMed PMID: 2578119; PubMed Central PMCID: PMC1432389.
3: Rachmilewitz D, Karmeli F. Effect of nufenoxole on human colonic prostanoid synthesis, Na-K-ATPase and adenylate cyclase activities. Eur J Pharmacol. 1984 Oct 30;106(1):153-8. PubMed PMID: 6152213.
4: Korey A, Zilm DH, Sellers EM. Dependence liability of two antidiarrheals, nufenoxole and loperamide. Clin Pharmacol Ther. 1980 May;27(5):659-64. PubMed PMID: 7371363.
5: Cook CS, Campion JG, Hribar JD, Karim A. Metabolism and pharmacokinetics of nufenoxole in animals and humans: an example of stereospecific hydroxylation of an isoquinuclidine ring. Xenobiotica. 1990 Oct;20(10):1065-80. PubMed PMID: 2082596.
6: Megens AA, Canters LL, Awouters FH, Niemegeers CJ. Is in vivo dissociation between the antipropulsive and antidiarrheal properties of opioids in rats related to gut selectivity? Arch Int Pharmacodyn Ther. 1989 Mar-Apr;298:220-9. PubMed PMID: 2569297.

Explore Compound Types